![molecular formula C12H18BNO4 B1441833 (3-((tert-Butoxycarbonyl)(methyl)amino)phenyl)boronic acid CAS No. 887831-90-5](/img/structure/B1441833.png)
(3-((tert-Butoxycarbonyl)(methyl)amino)phenyl)boronic acid
Overview
Description
“(3-((tert-Butoxycarbonyl)(methyl)amino)phenyl)boronic acid” is a chemical compound with the molecular formula C11H16BNO4 . It appears as a white to light yellow to light orange powder or crystal .
Molecular Structure Analysis
The molecular weight of this compound is 251.09 . The InChI Key, which is a unique identifier for chemical substances, is YHAQUGOSDQZIMA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a melting point of 168 °C (dec.) . It is soluble in methanol . The compound’s physicochemical properties include a molar refractivity of 69.78 and a topological polar surface area (TPSA) of 78.79 Ų .Scientific Research Applications
Peptide Synthesis
This compound is utilized in the synthesis of peptides. The tert-butyloxycarbonyl (Boc) group serves as a protective group for amino acids during peptide synthesis, preventing unwanted reactions that can occur due to the reactivity of amino acids . This is particularly useful in the synthesis of dipeptides, where the Boc group can be removed post-synthesis to yield the desired peptide product.
Ionic Liquid Formation
The Boc-protected amino acids derived from this compound can be used to form room-temperature ionic liquids (RTILs). These RTILs have applications in organic synthesis and have been shown to be effective in amide formation without the addition of base, offering a controllable strategy for peptide synthesis .
Organic Synthesis Media
Due to its miscibility in common organic solvents, the Boc-protected amino acid ionic liquids (Boc-AAILs) derived from this compound can act as reaction media in organic synthesis. This allows for a wide range of organic reactions to be carried out in a controlled and efficient manner .
Desymmetrization Reactions
The compound has been used in the study of rhodium-catalyzed desymmetrization of meso-cyclic allylic dicarbonates. This process involves S N2′ substitution, which is a key reaction in the synthesis of complex organic molecules .
Amide Bond Formation
The Boc-AAILs derived from this compound have been shown to enhance amide bond formation. This is crucial in the synthesis of various organic compounds, particularly in the pharmaceutical industry where amide bonds are a common feature in drug molecules .
Recyclability in Synthesis
Research indicates that Boc-AAILs like [emim][Boc-Ala], which are related to this compound, can be recycled multiple times in model reactions. This recyclability is important for sustainable chemistry practices, reducing waste and the need for fresh reagents .
Safety and Hazards
properties
IUPAC Name |
[3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO4/c1-12(2,3)18-11(15)14(4)10-7-5-6-9(8-10)13(16)17/h5-8,16-17H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRSVPDEEDBLOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)N(C)C(=O)OC(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70716580 | |
Record name | {3-[(tert-Butoxycarbonyl)(methyl)amino]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70716580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((tert-Butoxycarbonyl)(methyl)amino)phenyl)boronic acid | |
CAS RN |
887831-90-5 | |
Record name | {3-[(tert-Butoxycarbonyl)(methyl)amino]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70716580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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